molecular formula C16H18F3N3O2 B2918109 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1798028-59-7

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2918109
CAS No.: 1798028-59-7
M. Wt: 341.334
InChI Key: CIGYLHOSTYTJHL-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2. The pyrazole ring is linked via an ethyl chain to a 2,5-dimethylfuran-3-carboxamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl substituent likely contributes to steric bulk and conformational rigidity. The dimethylfuran carboxamide may influence solubility and target-binding interactions through hydrogen bonding and hydrophobic effects.

Properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2/c1-9-7-12(10(2)24-9)15(23)20-5-6-22-13(11-3-4-11)8-14(21-22)16(17,18)19/h7-8,11H,3-6H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGYLHOSTYTJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H20F3N3O2
  • Molecular Weight : 357.76 g/mol
  • LogP : 3.5862 (indicating moderate lipophilicity)
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 1

These properties suggest that the compound may have good membrane permeability, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial activity. A study showed that derivatives of pyrazole can inhibit bacterial growth effectively, particularly against Gram-positive bacteria. The specific activity of this compound against various strains remains to be fully elucidated but suggests potential as an antimicrobial agent.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that the compound can reduce pro-inflammatory cytokine production in macrophages, indicating a possible mechanism for treating inflammatory diseases.

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes related to inflammatory pathways. For instance, it demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation.

Study 1: Antimicrobial Activity

In a comparative study of various pyrazole derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial candidate .

Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of related compounds found that those with similar structural features significantly reduced TNF-alpha levels in cell cultures. This suggests that this compound may also exert similar effects .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against S. aureus
Anti-inflammatoryReduction in TNF-alpha production
Enzyme InhibitionCOX inhibition

Comparison with Similar Compounds

Pyrazole-Carboxamide Derivatives with Aryl and Halogen Substituents

Example Compounds :

  • 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Key Differences:
  • Substituted with chloro (Cl) and cyano (-CN) groups instead of cyclopropyl and trifluoromethyl.
  • Aryl groups (phenyl rings) dominate the structure, increasing molecular weight and aromaticity.
    • Impact :
  • Chloro and cyano groups may enhance reactivity or electron-withdrawing effects compared to -CF₃.
  • 5-Chloro-1-(4-chlorophenyl)-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3b) Key Differences:
  • Dual chloro substituents on the pyrazole and aryl rings.
    • Impact :
  • Increased molecular weight (437.1 g/mol vs. ~369–400 g/mol for the target compound).

Pyrazole-Acetamide Derivatives with Cyclopropyl and -CF₃ Groups

Example Compound :

  • 2-(5-Cyclopropyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl)-N-(2,5-Dimethylphenyl)acetamide
    • Key Differences :
  • Acetamide linker instead of ethyl-linked furan carboxamide.
  • 2,5-Dimethylphenyl substituent instead of dimethylfuran.
    • Impact :
  • Reduced hydrogen-bonding capacity due to the absence of the furan oxygen.
  • The phenyl group may enhance π-π stacking interactions but lower solubility compared to the furan moiety.

Thiophene-Substituted Pyrazole Analogs

Example Compound :

  • N-(2-(5-Cyclopropyl-3-(Thiophen-3-yl)-1H-Pyrazol-1-yl)ethyl)-1,3,5-Trimethyl-1H-Pyrazole-4-Carboxamide
    • Key Differences :
  • Thiophene replaces the trifluoromethyl group on the pyrazole.
  • Trimethylpyrazole carboxamide instead of dimethylfuran.
    • Impact :
  • Thiophene introduces sulfur-based interactions (e.g., van der Waals, polarizability) but may reduce metabolic stability compared to -CF₃.

Physicochemical Properties :

Property Target Compound 3a Compound from Compound from
Molecular Weight ~400–420* 403.1 369.5 369.5
Key Substituents -CF₃, cyclopropyl Cl, -CN -CF₃, dimethylphenyl Thiophene, trimethyl
logP (Estimated) ~3.5–4.0 ~4.2 ~3.8 ~3.0
Hydrogen Bond Acceptors 5 7 4 5

*Estimated based on structural analogs.

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